molecular formula C14H19Cl2NO2 B14314400 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene CAS No. 114093-01-5

1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene

Cat. No.: B14314400
CAS No.: 114093-01-5
M. Wt: 304.2 g/mol
InChI Key: RZTNOEWKIYWXBM-UHFFFAOYSA-N
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Description

1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is an organic compound with a complex structure It features a benzene ring substituted with two 1-chloro-2-methylpropan-2-yl groups and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-Bis(1-chloro-2-methylpropan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, primary amines for amine substitution.

Major Products Formed

    Reduction: 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.

    Substitution: 1,4-Bis(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzene or 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.

Scientific Research Applications

1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro groups can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
  • 1,4-Bis(2-hydroperoxypropan-2-yl)benzene
  • 1,4-Diisopropylbenzene

Uniqueness

1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

114093-01-5

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

1,4-bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene

InChI

InChI=1S/C14H19Cl2NO2/c1-13(2,8-15)10-5-6-11(14(3,4)9-16)12(7-10)17(18)19/h5-7H,8-9H2,1-4H3

InChI Key

RZTNOEWKIYWXBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=CC(=C(C=C1)C(C)(C)CCl)[N+](=O)[O-]

Origin of Product

United States

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